1-(6-Methylsulfanylpyridin-2-yl)ethanone
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Overview
Description
1-(6-Methylsulfanylpyridin-2-yl)ethanone is an organic compound with a pyridine ring substituted with a methylsulfanyl group at the 6-position and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylsulfanylpyridin-2-yl)ethanone typically involves the reaction of 6-methylsulfanylpyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylsulfanylpyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated pyridine derivatives.
Scientific Research Applications
1-(6-Methylsulfanylpyridin-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methylsulfanylpyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-2-yl)ethanone: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
1-(6-Methylsulfonylpyridin-2-yl)ethanone: Contains a sulfonyl group instead of a methylsulfanyl group, potentially altering its chemical properties and applications.
Uniqueness
1-(6-Methylsulfanylpyridin-2-yl)ethanone is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields.
Properties
Molecular Formula |
C8H9NOS |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-(6-methylsulfanylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H9NOS/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3 |
InChI Key |
WYCZUJDMVMKWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC=C1)SC |
Origin of Product |
United States |
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